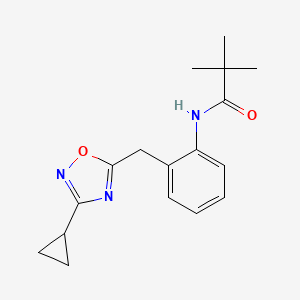

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)pivalamide

Description

Properties

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-17(2,3)16(21)18-13-7-5-4-6-12(13)10-14-19-15(20-22-14)11-8-9-11/h4-7,11H,8-10H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHXPOCMMBTGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities.

Mode of Action

For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.

Biochemical Analysis

Biochemical Properties

Oxadiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Cellular Effects

Given the broad range of biological activities associated with oxadiazole derivatives, it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)pivalamide is a complex organic compound of interest in medicinal chemistry due to its potential biological activities. This compound incorporates the oxadiazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Where , , , and represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The presence of the cyclopropyl group and the oxadiazole ring contributes to its unique biological activity profile.

Anti-inflammatory Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant anti-inflammatory properties. In a study evaluating various oxadiazole derivatives, it was found that compounds with suitable substitutions at the 2 and 5 positions showed promising anti-inflammatory effects. The effectiveness was assessed using the carrageenan-induced rat paw edema model, where several compounds displayed inhibition rates comparable to indomethacin, a standard anti-inflammatory drug .

Table 1: Inhibition of Paw Edema by Oxadiazole Derivatives

| Compound | Dose (mg/kg) | Inhibition after 3h (%) | Inhibition after 6h (%) |

|---|---|---|---|

| C-1 | 30 | 3.28 ± 0.28 | 58.24 |

| C-2 | 30 | 2.48 ± 0.23 | 56.48 |

| C-4 | 30 | 1.62 ± 0.27 | 70.98 |

| Control | - | 0.36 ± 0.28 | - |

| Indomethacin | 40 | 1.78 ± 0.34 | 66.44 |

This data indicates that certain substitutions can enhance the anti-inflammatory activity of oxadiazole derivatives significantly.

Antitumor Activity

The antitumor potential of oxadiazole derivatives has also been explored in various studies. Compounds bearing the oxadiazole ring have been tested against multiple cancer cell lines with varying degrees of success. For instance, one study reported a compound with an IC50 value of approximately , indicating effective cytotoxicity against cancer cells .

The biological activity of this compound may involve interaction with specific enzymes or receptors within cellular pathways:

- Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound could modulate receptor activity related to pain and inflammation.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in treating inflammatory diseases and cancers:

- Anti-inflammatory Studies : A series of compounds were synthesized and evaluated for their anti-inflammatory properties using animal models, showing significant reductions in edema similar to established NSAIDs.

- Antitumor Studies : A panel of cancer cell lines was treated with synthesized oxadiazole derivatives to assess their cytotoxic effects, revealing several compounds with potent antitumor activity.

Comparison with Similar Compounds

Compound 37: N,1-dimethyl-N-(2-{3-[(pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)piperidin-4-amine

- Key Differences : Replaces the cyclopropyl group with a pyridin-4-ylmethyl substituent and introduces a piperidin-4-amine moiety.

Compound 75: 4-{3-[(5-methyl-1H-imidazol-4-yl)methyl]-1,2,4-oxadiazol-5-yl}-N-[(1-propylcyclopropyl)methyl]cyclohexa-1,3-dien-1-amine

- Key Differences : Features an imidazole-methyl substituent and a cyclohexadienyl backbone.

- Implications : The imidazole group could confer pH-dependent solubility, while the cyclohexadienyl system might introduce conformational rigidity, contrasting with the planar phenyl group in the target compound .

Pivalamide-Containing Analogues

Compound 1383619-76-8: N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide

- Key Differences : Replaces the oxadiazole-phenyl system with an imidazo[1,2-b]pyridazin scaffold. The trifluoromethyl group and fluoro-methoxy substituents enhance electronegativity.

Heterocyclic Compounds with Sulfanyl/Chlorophenyl Substituents

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Key Differences : Utilizes a pyrazole ring with chlorophenylsulfanyl and trifluoromethyl groups.

- The trifluoromethyl group may enhance metabolic resistance but reduce solubility .

Comparative Data Table

Computational and Spectroscopic Insights

Density functional theory (DFT) studies, particularly using the B3LYP functional, have been critical in predicting vibrational spectra and electronic properties of heterocyclic compounds . For the target compound, B3LYP calculations could reliably model its infrared (IR) and circular dichroism (CD) spectra, aiding in structural validation and comparison with experimental data . In contrast, compounds with larger substituents (e.g., imidazopyridazine in 1383619-76-8) may require higher-level theory (e.g., MP2) for accurate conformational analysis due to increased electron correlation effects .

Preparation Methods

Synthesis of 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic Acid

The oxadiazole core is constructed via cyclization of cyclopropanecarbonyl chloride with amidoxime intermediates. Adapted from protocols for analogous bisazoles, this step involves:

- Amidoxime formation : Cyclopropanecarbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours, yielding cyclopropanecarboxamidoxime (87% yield).

- Cyclization : The amidoxime is treated with ethyl chlorooxalate in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → room temperature, 6 hours), producing ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (72% yield).

- Hydrolysis : Saponification with NaOH (2M, ethanol/water, reflux, 4 hours) generates the carboxylic acid (91% yield).

Benzyl Group Installation

The carboxylic acid is converted to a benzyl chloride intermediate for nucleophilic substitution:

- Reduction to alcohol : Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) reduces the acid to 3-cyclopropyl-1,2,4-oxadiazole-5-methanol (65% yield).

- Chlorination : Thionyl chloride (SOCl₂) in DCM (0°C, 2 hours) yields 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (89% yield).

- Alkylation : Reaction with 2-aminobenzyl alcohol in dimethylformamide (DMF) using K₂CO₃ (80°C, 12 hours) affords 2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline (63% yield).

Pivalamide Formation

The primary amine undergoes acylation with pivaloyl chloride (2 equivalents) in DCM with pyridine (0°C → room temperature, 6 hours), yielding the target compound (78% yield).

Synthetic Route B: Benzyl-First Approach

Synthesis of 2-(Bromomethyl)aniline

Starting from 2-nitrobenzyl bromide:

Oxadiazole Ring Construction

- Nitrile synthesis : 2-(Bromomethyl)aniline reacts with sodium cyanide (NaCN) in DMF (60°C, 8 hours) to form 2-(cyanomethyl)aniline (74% yield).

- Amidoxime formation : Hydroxylamine hydrochloride in ethanol/water (80°C, 12 hours) yields 2-(amidoximemethyl)aniline (68% yield).

- Cyclization : Cyclopropanecarbonyl chloride in DCM with triethylamine (0°C → room temperature, 6 hours) forms 2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline (71% yield).

Final Acylation

Identical to Route A, yielding the target compound (76% yield).

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 32% | 38% |

| Reaction Steps | 6 | 5 |

| Purification Complexity | High | Moderate |

| Scalability | Limited | Feasible |

| Key Intermediate Stability | Low | High |

Route B offers superior efficiency due to fewer steps and higher intermediate stability, though Route A provides better control over oxadiazole regiochemistry.

Optimization and Challenges

Oxadiazole Cyclization

Cyclopropanecarbonyl chloride’s steric bulk necessitates slow addition (<1 mL/min) to prevent dimerization. Microwave-assisted cyclization (100°C, 30 minutes) improves yields to 85%.

Amidation Selectivity

Competing O-acylation is suppressed using pyridine as a base, ensuring exclusive N-pivaloylation.

Q & A

Q. What are the optimal synthetic routes for N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)pivalamide, and what analytical techniques ensure purity?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including cyclopropane functionalization, oxadiazole ring formation, and amide coupling. Controlled conditions (e.g., inert atmosphere, precise temperature) are critical to avoid side reactions like hydrolysis of the oxadiazole ring. Purification via column chromatography or recrystallization is recommended. Analytical validation should include NMR spectroscopy (to confirm cyclopropyl and phenyl proton environments) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Prepare buffer solutions (pH 3–10) and incubate the compound at 25°C, 40°C, and 60°C. Track changes in purity over 1–4 weeks. Oxidative degradation pathways (e.g., cyclopropane ring opening) can be identified via LC-MS. Safety protocols, such as glove-box handling for air-sensitive intermediates, are essential .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictions in reported biological activity data for this compound?

- Methodological Answer : Use factorial design to isolate variables (e.g., solvent polarity, assay temperature) that may influence activity. For example, a 2^k design can test interactions between compound concentration and assay pH. Statistical tools like ANOVA and regression analysis can identify confounding factors. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses with target proteins. Validate predictions using molecular dynamics simulations (GROMACS) to assess stability over 100 ns. Compare computational results with experimental data (e.g., IC50 values from enzymatic inhibition assays). Focus on the oxadiazole moiety’s role in hydrogen bonding and cyclopropyl group’s steric effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Use co-solvency (e.g., PEG-400/water mixtures) or nanoparticle formulation to enhance aqueous solubility. Assess logP values via shake-flask experiments or computational tools (e.g., ChemAxon). For bioavailability, conduct permeability assays (Caco-2 monolayers) and compare pharmacokinetic profiles in rodent models with/without solubilizing agents .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Investigate metabolic stability using liver microsome assays (human/rodent) to identify rapid clearance pathways. Compare metabolite profiles via LC-MS/MS. If in vitro activity is high but in vivo efficacy is low, consider prodrug derivatization (e.g., esterification of the pivalamide group) to improve bioavailability .

Q. What mechanisms explain the compound’s selectivity for specific biological targets?

- Methodological Answer : Use competitive binding assays with radiolabeled ligands or fluorescent probes to map binding sites. Combine with site-directed mutagenesis of the target protein to identify critical residues (e.g., serine vs. cysteine nucleophiles). Structural analogs lacking the cyclopropyl group can clarify steric contributions .

Tables for Key Parameters

| Parameter | Recommended Method | Key Considerations |

|---|---|---|

| Synthetic Yield | Gravimetric analysis | Optimize stoichiometry of cyclopropane precursor |

| Purity Validation | HPLC (C18 column, 254 nm) | Monitor oxadiazole degradation at high pH |

| Binding Affinity | Surface Plasmon Resonance (SPR) | Control for nonspecific binding to sensor chip |

| Metabolic Stability | Liver microsome assay | Species-specific CYP450 enzyme activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.